(2-Formyl-4-methylphenyl)acetonitrile
Description
(2-Formyl-4-methylphenyl)acetonitrile is an aromatic nitrile derivative featuring a benzene ring substituted with a formyl group (–CHO) at the ortho position (C2), a methyl group (–CH₃) at the para position (C4), and an acetonitrile (–CH₂CN) side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the methyl group modulates electronic and steric properties. Its structural uniqueness lies in the synergistic effects of electron-withdrawing (formyl, nitrile) and electron-donating (methyl) substituents, influencing reactivity and stability .
Properties
CAS No. |
136263-00-8 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2-formyl-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3 |
InChI Key |
IWPPJZFOQARCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
Synonyms |
Benzeneacetonitrile, 2-formyl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –F, –CHO) enhance electrophilicity of the aromatic ring, facilitating nucleophilic substitution or metal-catalyzed coupling reactions. – The hydroxyl group in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile increases hydrophilicity, improving aqueous solubility compared to the methyl or halogen-substituted derivatives .
- Synthetic Accessibility :
– Formylation (e.g., via Vilsmeier-Haack or Duff reactions) is a critical step for introducing the –CHO group, as seen in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile . Halogenated analogs like 2-(2,4-Dichlorophenyl)acetonitrile require halogenation under controlled conditions to avoid over-substitution .
Analysis :
- Lipophilicity : Chlorine and fluorine substituents increase LogP, enhancing membrane permeability but reducing solubility. The hydroxyl group in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile lowers LogP, favoring aqueous environments .
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